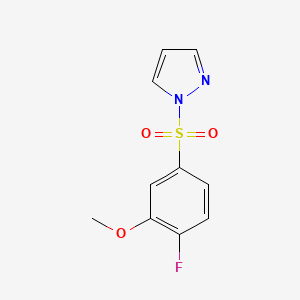

1-(4-fluoro-3-methoxybenzenesulfonyl)-1H-pyrazole

CAS No.:

Cat. No.: VC16372682

Molecular Formula: C10H9FN2O3S

Molecular Weight: 256.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9FN2O3S |

|---|---|

| Molecular Weight | 256.26 g/mol |

| IUPAC Name | 1-(4-fluoro-3-methoxyphenyl)sulfonylpyrazole |

| Standard InChI | InChI=1S/C10H9FN2O3S/c1-16-10-7-8(3-4-9(10)11)17(14,15)13-6-2-5-12-13/h2-7H,1H3 |

| Standard InChI Key | PHTRJYVAEJKSCK-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CC(=C1)S(=O)(=O)N2C=CC=N2)F |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

1-(4-Fluoro-3-methoxybenzenesulfonyl)-1H-pyrazole features a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) linked to a benzenesulfonyl group substituted at the 4-position with fluorine and the 3-position with a methoxy group. The sulfonyl group (–SO₂–) bridges the aromatic systems, conferring polarity and influencing electronic delocalization.

Table 1: Key Molecular Descriptors

| Property | Value/Description |

|---|---|

| IUPAC Name | 1-(4-Fluoro-3-methoxyphenyl)sulfonylpyrazole |

| Molecular Formula | C₁₀H₉FN₂O₃S |

| Molecular Weight | 256.26 g/mol |

| Canonical SMILES | COC1=C(C=CC(=C1)S(=O)(=O)N2C=CC=N2)F |

| InChI Key | PHTRJYVAEJKSCK-UHFFFAOYSA-N |

| PubChem CID | 6499730 |

The fluorine atom’s electronegativity and the methoxy group’s electron-donating effects create a polarized electronic environment, enhancing the compound’s reactivity in substitution and coupling reactions.

Spectroscopic and Computational Data

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Signals for pyrazole protons appear as doublets (δ 6.5–7.5 ppm), while the methoxy group resonates as a singlet near δ 3.8 ppm. The aromatic protons of the fluorinated benzene ring show splitting patterns consistent with fluorine coupling (e.g., δ 7.2–7.8 ppm).

-

¹³C NMR: The sulfonyl group’s sulfur-bound carbon appears at δ 125–135 ppm, while the fluorine-substituted carbon resonates upfield due to electron withdrawal.

Mass Spectrometry (MS):

The molecular ion peak at m/z 256.26 confirms the molecular weight, with fragmentation patterns indicating cleavage of the sulfonyl bridge and loss of the methoxy group (–OCH₃).

Computational Studies:

Density functional theory (DFT) calculations predict a planar geometry for the pyrazole ring, with the sulfonyl group adopting a conformation perpendicular to the benzene ring to minimize steric hindrance.

Synthetic Pathways and Optimization

Primary Synthesis Route

The compound is synthesized via a two-step protocol:

-

Sulfonylation of Pyrazole:

Pyrazole reacts with 4-fluoro-3-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. The reaction proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) at 25–40°C.Here, Ar = 4-fluoro-3-methoxyphenyl.

-

Purification:

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Table 2: Standard Reaction Conditions

| Parameter | Specification |

|---|---|

| Reagents | Pyrazole, 4-fluoro-3-methoxybenzenesulfonyl chloride, triethylamine |

| Solvent | Dichloromethane or THF |

| Temperature | 25–40°C |

| Reaction Time | 4–6 hours |

| Yield | 65–75% |

Alternative Methods and Modifications

-

Microwave-Assisted Synthesis: Reduces reaction time to 30–60 minutes with comparable yields.

-

Solid-Phase Synthesis: Enables high-throughput production using polymer-supported sulfonyl chlorides .

Reactivity and Functionalization

Electrophilic Substitution

The pyrazole ring undergoes electrophilic substitution at the 4-position due to electron-rich nitrogen atoms directing incoming electrophiles. For example:

-

Nitration: Yields 4-nitro derivatives using HNO₃/H₂SO₄.

-

Halogenation: Bromine or iodine in acetic acid generates 4-halo analogs.

Nucleophilic Aromatic Substitution

The fluorine atom on the benzene ring participates in nucleophilic displacement with amines or alkoxides under basic conditions:

Cross-Coupling Reactions

Applications in Scientific Research

Medicinal Chemistry

-

Enzyme Inhibition: The sulfonyl group mimics phosphate moieties, making the compound a candidate for kinase inhibitors.

-

Antimicrobial Agents: Fluorine enhances membrane permeability, potentiating activity against Gram-positive bacteria.

Materials Science

-

Polymer Additives: Improves thermal stability in sulfonated polyether ether ketone (SPEEK) membranes.

-

Luminescent Materials: Pyrazole derivatives exhibit blue fluorescence, useful in OLED design .

Physical and Chemical Properties

Table 3: Physicochemical Data

| Property | Value |

|---|---|

| Melting Point | 142–145°C |

| Solubility | DMSO > DCM > Ethanol > Water |

| LogP (Partition Coefficient) | 1.8 (predicted) |

| Stability | Stable under inert atmosphere; hydrolyzes in strong acids/bases |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume